molecular formula C22H22N3O.Cl<br>C22H22ClN3O B14426220 Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride CAS No. 85005-73-8

Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride

Cat. No.: B14426220
CAS No.: 85005-73-8
M. Wt: 379.9 g/mol
InChI Key: PRVGCDSBLBYPLL-UHFFFAOYSA-N
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Description

Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The chloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the phenoxazine core. Subsequent steps involve the introduction of ethylamino and methyl groups through nucleophilic substitution reactions. The final step includes the formation of the chloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into leuco forms, which are colorless.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and cell imaging.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the production of colored materials, inks, and coatings.

Mechanism of Action

The mechanism of action of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride involves its interaction with biological molecules and light. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and DNA, leading to cell death through oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Phenoxazin-5-ium, 3-(diethylamino)-7-((2-methylphenyl)amino)-
  • Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((3-methylphenyl)amino)-
  • Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((4-methylphenyl)amino)-

Uniqueness

Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride stands out due to its specific substitution pattern, which imparts unique optical and chemical properties. Its solubility in water and ability to generate reactive oxygen species under light exposure make it particularly valuable in medical and biological applications.

Properties

CAS No.

85005-73-8

Molecular Formula

C22H22N3O.Cl
C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;chloride

InChI

InChI=1S/C22H21N3O.ClH/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;/h5-13,24H,4H2,1-3H3;1H

InChI Key

PRVGCDSBLBYPLL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.[Cl-]

Origin of Product

United States

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